5-Chloro-2,4-difluorobenzylamine

Medicinal Chemistry Physicochemical Properties Lipophilicity

5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6) is a halogenated benzylamine derivative characterized by the presence of both chloro and fluoro substituents on the aromatic ring. With a molecular formula of C7H6ClF2N and a molecular weight of 177.58 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for the construction of bioactive molecules where precise halogen substitution patterns are critical for target engagement and physicochemical properties.

Molecular Formula C7H6ClF2N
Molecular Weight 177.58 g/mol
CAS No. 924818-16-6
Cat. No. B1361736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-difluorobenzylamine
CAS924818-16-6
Molecular FormulaC7H6ClF2N
Molecular Weight177.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)F)CN
InChIInChI=1S/C7H6ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H,3,11H2
InChIKeyCZMMBJBQUHJIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6): Halogenated Benzylamine Building Block for Medicinal Chemistry and Chemical Biology


5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6) is a halogenated benzylamine derivative characterized by the presence of both chloro and fluoro substituents on the aromatic ring [1]. With a molecular formula of C7H6ClF2N and a molecular weight of 177.58 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for the construction of bioactive molecules where precise halogen substitution patterns are critical for target engagement and physicochemical properties [1].

Halogen pattern for SAR fidelity

Preserves the exact 5-chloro-2,4-difluoro substitution required for target engagement and physicochemical property control.

Primary amine reactive handle

Enables amide coupling, reductive amination, and incorporation into diverse pharmacophores.

Medicinal chemistry building block

Supports lead optimization and chemical biology probe synthesis where halogen influence on LogP and H-bonding matters.

Why Generic Substitution Fails: The Critical Role of Halogen Pattern in Benzylamine Derivatives


In medicinal chemistry and chemical biology, halogen substitution patterns on aromatic rings profoundly influence molecular properties including lipophilicity (LogP), electronic distribution, metabolic stability, and binding interactions [1]. Even minor changes in halogen type or position can alter a compound's pharmacokinetic profile or target selectivity, rendering generic interchange among benzylamine analogs unreliable [1]. For procurement of building blocks intended for structure-activity relationship (SAR) studies or lead optimization, the specific 5-chloro-2,4-difluoro pattern is non-fungible and must be preserved to maintain experimental reproducibility and ensure synthetic fidelity to published pharmacophores.

Halogen pattern alters lipophilicity

Replacing 5-chloro-2,4-difluoro with non-chlorinated or mono-fluorinated analogs may shift LogP, affecting membrane permeability and distribution profiles.

H-bond acceptor count differs

Mono-fluorinated analogs lack one hydrogen bond acceptor, potentially altering binding interactions and molecular recognition in target engagement.

Published SAR may not transfer

Literature pharmacophores built on this specific substitution pattern may not be replicated with regioisomeric or mixed-halogen analogs.

Quantitative Differentiation of 5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6) Against Key Analogs


Increased Lipophilicity (XLogP3) Relative to Non-Chlorinated and Mono-Halogenated Analogs

5-Chloro-2,4-difluorobenzylamine exhibits a computed XLogP3 of 1.6, which is 0.6 units higher than that of 2,4-difluorobenzylamine (XLogP3 = 1.0) and 0.1 units higher than 5-chloro-2-fluorobenzylamine (XLogP3 = 1.5) [1][2][3]. This increased lipophilicity, driven by the combined effect of chloro and difluoro substitution, is directly correlated with enhanced membrane permeability and phospholipid binding [4].

Lipophilicity vs analogs
Cross-study comparable
XLogP3 = 1.6

Δ +0.6 vs 2,4-difluorobenzylamine (1.0)
Δ +0.1 vs 5-chloro-2-fluorobenzylamine (1.5)

Supports membrane permeability differentiation; inform SAR design.

Computed XLogP3; experimental LogP may vary.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Increased Hydrogen Bond Acceptor Count Relative to Mono-Fluorinated Analogs

5-Chloro-2,4-difluorobenzylamine possesses three hydrogen bond acceptors, compared to only two for 5-chloro-2-fluorobenzylamine [1][2]. The additional fluorine atom introduces a supplementary site for hydrogen bonding and polar interactions, which can significantly modulate target binding affinity and selectivity in enzyme or receptor engagements [3].

H-Bond acceptor count
Cross-study comparable
3 H-bond acceptors

Δ +1 vs 5-chloro-2-fluorobenzylamine (2)

Extra polar interaction vector may alter binding profiles.

Cactvs computed value.

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Validation in Lead Optimization: The 5-Chloro-2,4-difluorophenyl Motif in AZD9898 (LTC4S Inhibitor)

The 5-chloro-2,4-difluorophenyl group is a critical substructure in AZD9898, a picomolar leukotriene C4 synthase (LTC4S) inhibitor (IC50 = 0.28 nM) that progressed to advanced lead optimization [1]. While specific SAR comparisons for the benzylamine portion are not detailed in the publication, the retention of this precise halogen pattern in a clinical candidate underscores its empirical preference over alternative substitution patterns during medicinal chemistry optimization. The compound's high lipophilic ligand efficiency (LLE = 8.5) and favorable in vivo pharmacodynamics (IC50,free = 34 nM) highlight the suitability of this halogen motif for achieving potent, orally bioavailable inhibitors.

Lead optimization precedent
Supporting evidence
5-Cl-2,4-F phenyl in AZD9898

LTC4S inhibitor IC50 = 0.28 nM

Empirical pattern preference in lead optimization context.

Benzylamine-specific SAR not detailed; indirect support.

Medicinal Chemistry Lead Optimization Asthma

Optimal Application Scenarios for 5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6) Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

When a lead series suffers from poor membrane permeability or low oral bioavailability, the increased XLogP3 (1.6) of 5-chloro-2,4-difluorobenzylamine compared to non-chlorinated analogs (XLogP3 = 1.0 for 2,4-difluorobenzylamine) makes it a strategic building block for increasing logD and improving passive diffusion [1][2]. This is particularly relevant for CNS or intracellular targets where adequate lipophilicity is essential for target engagement.

Chemical Biology: Development of Bifunctional Probes and PROTACs

The presence of three hydrogen bond acceptors (compared to two in mono-fluorinated analogs) provides an additional vector for molecular recognition [1][3]. This feature is valuable when designing bifunctional molecules such as PROTACs, where precise spatial orientation of ligand moieties is critical for ternary complex formation and efficient ubiquitination.

Pharmaceutical Process Chemistry: Synthesis of AZD9898 Analogs and Related LTC4S Inhibitors

The validated use of the 5-chloro-2,4-difluorophenyl motif in the clinical candidate AZD9898 (IC50 = 0.28 nM) establishes this building block as a key intermediate for the synthesis of next-generation LTC4S inhibitors and related anti-inflammatory agents [5]. Procurement of this specific compound ensures synthetic fidelity to published routes and enables SAR studies around this privileged pharmacophore.

Academic Research: Halogen Bonding and Non-Covalent Interaction Studies

The unique combination of chloro and difluoro substituents creates a distinctive electronic environment on the aromatic ring, making 5-chloro-2,4-difluorobenzylamine a valuable model compound for investigating halogen bonding, π-stacking interactions, and the effect of halogenation on molecular recognition events [1][4]. This is particularly relevant for fundamental studies in supramolecular chemistry and drug-receptor interactions.

Application
Selection Property
Validation Focus
Lead optimization: membrane permeability
Halogen pattern-mediated lipophilicity
LogD and permeability assay review
Bifunctional probe / PROTAC design
Additional H-bond acceptor vector
Ternary complex formation and linker geometry
LTC4S inhibitor analog synthesis
Validated pharmacophore integration
Synthetic route fidelity and target engagement
Halogen bonding / supramolecular studies
Distinct electronic environment (Cl/F pattern)
Non-covalent interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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